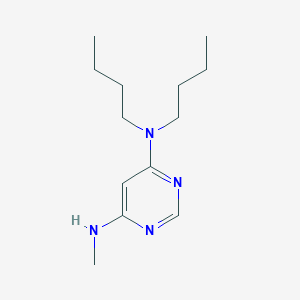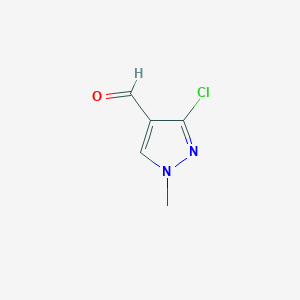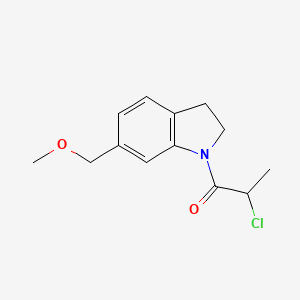
1-(6-(Metoxi-metil)indolin-1-il)-2-cloro-propan-1-ona
Descripción general
Descripción
“2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for treating various disorders, including cancer cells and microbes . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies .
Aplicaciones Científicas De Investigación
Estudios Quimioproteómicos
Este compuesto sirve como un fragmento de molécula pequeña reactivo con cisteína en estudios quimioproteómicos. Se utiliza para identificar residuos de cisteína reactivos en proteínas, lo que puede ser crucial para comprender la función e interacciones de las proteínas .
Estudios de Ligabilidad
Se utiliza en estudios de ligabilidad para evaluar la capacidad de unión a fármacos de las proteínas, incluidas las consideradas “no tratables con fármacos”. Esto ayuda en el descubrimiento de nuevos objetivos terapéuticos .
Degradación Proteica Dirigida
El compuesto se puede incorporar en moléculas bifuncionales como PROTAC (Quimeras de Direccionamiento de Proteólisis) para la degradación proteica dirigida. Esto es particularmente útil para dirigirse a proteínas nucleares al involucrar ligasas E3 .
Fragmento de Exploración Electrofílica
Como un fragmento de exploración electrofílico, se utiliza en el descubrimiento de ligandos covalentes basados en fragmentos. Este enfoque es beneficioso para identificar sitios de unión e interacciones dentro de los sistemas biológicos .
Actividad Antiviral
Los derivados del indol, que incluyen este compuesto, han mostrado potencial en la actividad antiviral. Se utilizan para desarrollar nuevos agentes que pueden inhibir virus como la influenza A y el virus Coxsackie B4 .
Actividad Antiinflamatoria
La porción de indol del compuesto sugiere posibles propiedades antiinflamatorias. Los derivados del indol a menudo se exploran por su capacidad para reducir la inflamación en varios modelos de enfermedades .
Actividad Antitumoral
La investigación indica que los derivados del indol pueden exhibir actividades anticancerígenas. Pueden funcionar interfiriendo con la proliferación de células cancerosas e induciendo la apoptosis .
Actividad Antimicrobiana
Las características estructurales de este compuesto sugieren que podría usarse en el desarrollo de nuevos agentes antimicrobianos. Los derivados del indol son conocidos por poseer propiedades antimicrobianas de amplio espectro .
Direcciones Futuras
Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Therefore, “2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one”, being an indole derivative, could also be a subject of future research in the field of medicinal chemistry.
Mecanismo De Acción
Indole Derivatives and Their Biological Potential
Indole derivatives are a group of bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Activity
Some indole derivatives have shown potent antiviral activities. For example, certain derivatives have exhibited inhibitory activity against influenza A and Coxsackie B4 virus . Other derivatives have shown anti-inflammatory and analgesic activities .
Análisis Bioquímico
Cellular Effects
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one may have similar effects on cellular processes
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with multiple receptors and enzymes, which can result in various biological activities . The exact molecular mechanism of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives have been shown to be relatively stable, but their degradation products can also exhibit biological activity . Long-term studies are required to understand the temporal effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can vary with different dosages in animal models. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any potential toxicity
Metabolic Pathways
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence their biological activity . The specific metabolic pathways of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one are still being investigated.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are crucial for its biological activity. It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can affect its activity and function. Indole derivatives have been shown to target specific compartments or organelles within cells, which can influence their biological effects . The subcellular localization of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is an important aspect of its biochemical analysis.
Propiedades
IUPAC Name |
2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBPXFXARWTURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=C(C=C2)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





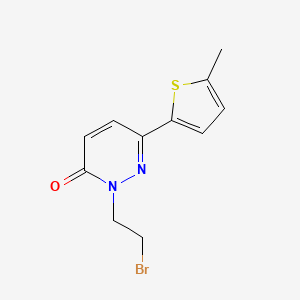
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)
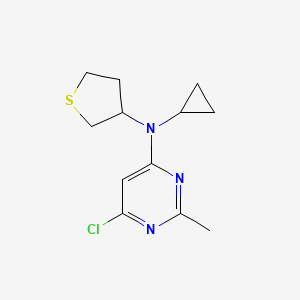
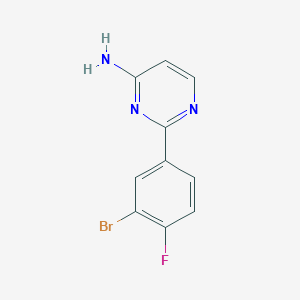

![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)



![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
